3-Descarboxy Olsalazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

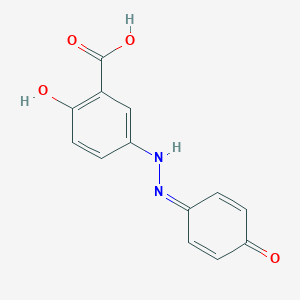

3-Descarboxy Olsalazine is a derivative of olsalazine, a compound primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. The structure of this compound includes a benzoic acid moiety substituted with a hydroxy group and an azo linkage to a hydroxyphenyl group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Descarboxy Olsalazine typically involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

3-Descarboxy Olsalazine undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The azo linkage can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium dithionite or hydrogen in the presence of a palladium catalyst.

Substitution: Conditions involving electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Aromatic amines.

Substitution: Halogenated or nitro-substituted aromatic compounds.

Applications De Recherche Scientifique

3-Descarboxy Olsalazine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential anti-inflammatory and anticancer properties.

Medicine: Investigated for its role in treating inflammatory bowel diseases and other gastrointestinal disorders.

Industry: Utilized in the production of dyes and pigments due to its azo linkage.

Mécanisme D'action

The mechanism of action of 3-Descarboxy Olsalazine involves its conversion to active metabolites that exert anti-inflammatory effects. The compound targets cyclooxygenase and lipoxygenase pathways, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, it may act as a free radical scavenger, further contributing to its anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Olsalazine: A prodrug of mesalamine, used in the treatment of ulcerative colitis.

Sulfasalazine: Another prodrug of mesalamine, also used for inflammatory bowel diseases.

Balsalazide: A prodrug that releases mesalamine in the colon.

Uniqueness

3-Descarboxy Olsalazine is unique due to the absence of a carboxyl group, which may influence its pharmacokinetic properties and metabolic pathways. This structural difference can result in variations in its efficacy and safety profile compared to other similar compounds .

Activité Biologique

3-Descarboxy Olsalazine, a metabolite of Olsalazine, is primarily studied for its anti-inflammatory properties, particularly in the context of inflammatory bowel diseases (IBD) such as ulcerative colitis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound acts similarly to its parent compound, Olsalazine, which is known for its anti-inflammatory effects. The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Inflammatory Mediators : It inhibits the production of pro-inflammatory cytokines and reduces the migration of macrophages to inflamed tissues. This action is crucial in alleviating symptoms associated with IBD.

- Cyclooxygenase (COX) Inhibition : Like Olsalazine, it may exert effects by blocking COX enzymes, thus reducing the synthesis of prostaglandins that mediate inflammation .

- Free Radical Scavenging : The compound has demonstrated the ability to scavenge free radicals, which can contribute to oxidative stress in inflamed tissues .

Pharmacological Properties

The pharmacological profile of this compound includes:

| Property | Description |

|---|---|

| Solubility | Soluble in water and organic solvents, facilitating absorption in the gastrointestinal tract. |

| Bioavailability | Exhibits good bioavailability, enhancing its therapeutic efficacy in treating IBD. |

| Half-life | Relatively short half-life similar to other aminosalicylates, requiring multiple daily doses. |

Clinical Efficacy

Research indicates that this compound is effective in managing ulcerative colitis symptoms. A notable study involved patients who were intolerant to sulfasalazine. The results showed a significant improvement in clinical outcomes among those treated with Olsalazine, suggesting a potential role for its metabolite:

- Study Overview : A double-blind trial with 66 patients showed that 35% of those receiving olsalazine improved clinically compared to 16% on placebo (p = 0.01) .

Case Studies

-

Ulcerative Colitis Management :

- Patient Profile : A cohort of patients with active ulcerative colitis who could not tolerate sulfasalazine.

- Treatment Regimen : Patients received varying doses of olsalazine (0.75g to 3g daily).

- Outcome : Improvements were noted in clinical symptoms and sigmoidoscopic findings, indicating the efficacy of olsalazine and potentially its metabolite in managing IBD.

- Long-term Efficacy Study :

Propriétés

IUPAC Name |

2-hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-10-4-1-8(2-5-10)14-15-9-3-6-12(17)11(7-9)13(18)19/h1-7,16-17H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWJQYQMHYGVIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.